3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol
Description
Properties
IUPAC Name |
3-[4-(oxiran-2-ylmethoxy)butoxy]propane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O5/c11-5-9(12)6-13-3-1-2-4-14-7-10-8-15-10/h9-12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIZSTOKJCYSUEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COCCCCOCC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743450 | |
| Record name | 3-{4-[(Oxiran-2-yl)methoxy]butoxy}propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139471-23-1 | |
| Record name | 3-{4-[(Oxiran-2-yl)methoxy]butoxy}propane-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes
The synthesis primarily involves the nucleophilic reaction between 1,2-propanediol and an epoxide-containing precursor, typically 4-(oxiran-2-ylmethoxy)butanol. The general synthetic strategy is an etherification or ring-opening reaction under controlled basic conditions to form the desired diol with an epoxide moiety intact.
-
$$
\text{1,2-propanediol} + \text{4-(oxiran-2-ylmethoxy)butanol} \xrightarrow[\text{Base}]{\text{Solvent, Temp}} \text{this compound}
$$ -
- Base: Potassium hydroxide (KOH) or sodium hydride (NaH) to deprotonate the diol and promote nucleophilic attack.
- Solvent: Polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve reactants and facilitate reaction kinetics.
- Temperature: Moderate heating at 40–60°C to optimize reaction rate while preserving the epoxide ring.
- Stoichiometry: Controlled molar ratios to minimize side reactions and oligomerization.
Industrial Scale-Up Methods
Industrial production leverages continuous flow reactors for enhanced control and scalability. These reactors allow precise regulation of:
- Temperature and pressure to optimize yield and limit by-products.
- Reactant concentration to maintain reaction efficiency.
- Residence time to ensure complete conversion.
Continuous flow synthesis improves product purity and throughput compared to batch processes.
Purification and Characterization
- Purification typically involves extraction and chromatographic techniques such as high-performance liquid chromatography (HPLC) using reverse-phase C18 columns.
- Structural confirmation is done via:
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) to identify oxirane and diol protons.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- Thin Layer Chromatography (TLC) for reaction monitoring.
Detailed Reaction Analysis and Optimization
| Aspect | Details |
|---|---|
| Base Catalysts | KOH, NaH |
| Solvents | THF, DMF |
| Temperature Range | 40–60°C |
| Reaction Time | Typically several hours depending on scale |
| Purity Monitoring | TLC, HPLC (purity >95% achievable) |
| Side Reactions | Possible ring-opening of oxirane under acidic or strongly basic conditions |
| Optimization Tips | Use buffered or mild basic conditions to preserve oxirane ring; control stoichiometry |
Research Findings and Case Studies
Epoxy Resin Development
Research demonstrates that incorporating this compound into epoxy resin formulations enhances mechanical strength and thermal stability. The epoxide group facilitates cationic curing, producing robust cross-linked polymer networks suitable for coatings and adhesives.
Peptide Synthesis Applications
The compound’s diol and epoxide functionalities enable it to act as a coupling agent in peptide synthesis, stabilizing reactive intermediates and improving yield and purity. Studies report reduced side reactions compared to conventional coupling reagents.
Summary Table of Preparation Parameters
| Parameter | Description/Value |
|---|---|
| Starting Materials | 1,2-propanediol, 4-(oxiran-2-ylmethoxy)butanol |
| Catalyst/Base | KOH, NaH |
| Solvent | THF, DMF |
| Temperature | 40–60°C |
| Reaction Type | Etherification, nucleophilic substitution |
| Reaction Time | Several hours (variable by scale) |
| Purification | Extraction, HPLC, chromatography |
| Analytical Techniques | NMR (¹H, ¹³C), HRMS, TLC |
| Industrial Method | Continuous flow reactors |
Chemical Reactions Analysis
Types of Reactions
3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different ether derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Ether derivatives.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol is in organic synthesis. Its epoxy group allows it to participate in various chemical reactions, making it a valuable intermediate for synthesizing more complex molecules. For instance, it can be used in the synthesis of polyols and other functionalized compounds that are crucial in polymer chemistry.
Polymer Chemistry
The compound is utilized in the development of epoxy resins and coatings. Its structure facilitates cationic curing processes, which are essential for producing durable and heat-resistant materials. Research has shown that incorporating this compound into resin formulations can enhance mechanical properties and thermal stability .
Biochemistry
In biochemistry, this compound serves as an organic buffer. It is particularly useful in peptide synthesis due to its ability to stabilize reactive intermediates during chemical reactions . This application is critical for developing pharmaceuticals and biotechnological products.
Case Study 1: Epoxy Resin Development
A study conducted on the use of this compound in epoxy resin formulations demonstrated significant improvements in mechanical strength and thermal resistance when compared to traditional epoxy systems. The research highlighted that the incorporation of this compound resulted in a more robust cross-linked network, which is beneficial for applications requiring high durability .
Case Study 2: Peptide Synthesis
In another study focusing on peptide synthesis, researchers utilized this compound as a coupling agent. The results indicated a higher yield of desired peptides with fewer side reactions compared to conventional methods. This efficiency makes it an attractive option for pharmaceutical applications where purity and yield are paramount .
Mechanism of Action
The mechanism of action of 3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol involves the interaction of its oxirane ring with various molecular targets. The oxirane ring is highly reactive and can undergo ring-opening reactions with nucleophiles, leading to the formation of covalent bonds with target molecules . This reactivity makes the compound useful in modifying biological macromolecules, such as proteins and nucleic acids, thereby affecting their function and activity .
Comparison with Similar Compounds
Epoxide-Containing Diols
- BADGE Derivatives: BADGE·H₂O (3-[4-[2-[4-(Oxiran-2-ylmethoxy)phenyl]propan-2-yl]phenoxy]propane-1,2-diol): Shares structural similarities with the target compound but includes a bisphenol core. BADGE derivatives are pivotal in resin synthesis due to their dual epoxide groups, enabling high crosslink density. BADGE·2H₂O: Features hydrolyzed epoxide groups, resulting in diol-terminated structures. This highlights the reactivity of epoxides in aqueous environments, a property critical for the target compound’s stability in industrial applications .
Aromatic Substituted Diols
- 3-(4-Methoxyphenoxy)propane-1,2-diol: Lacks an epoxide group but includes a methoxy-substituted aromatic ring. This structural variation reduces reactivity but improves thermal stability, making it suitable for green resin formulations .
Physicochemical Properties and Reactivity
| Property | 3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol | 3-(4-Methoxyphenoxy)propane-1,2-diol | BADGE·H₂O |
|---|---|---|---|
| Reactive Groups | Epoxide, diol | Diol, methoxy | Epoxide, diol, bisphenol core |
| Applications | Resins, coatings | Green resins, adhesives | Food-contact materials |
| Thermal Stability | Moderate (epoxide decomposition ~150°C) | High (>200°C) | Moderate |
| Solubility | Polar aprotic solvents (e.g., DMF, acetone) | Ethanol, dichloromethane | Water (hydrolyzed forms) |
- Reactivity Notes: The target compound’s epoxide undergoes ring-opening reactions with nucleophiles (e.g., amines, thiols), enabling covalent bonding in polymer networks. This contrasts with non-epoxide analogs like 3-(2-ethylhexyloxy)propane-1,2-diol, which rely on hydrogen bonding for material properties . Methoxy-substituted diols (e.g., 3-(4-methoxyphenoxy)propane-1,2-diol) exhibit reduced reactivity but superior compatibility with lignin-based materials, emphasizing the trade-off between stability and functionality .
Biological Activity
3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol, with the molecular formula C10H20O5 and a molecular weight of 220.26 g/mol, is a compound characterized by its unique structure that includes an oxirane ring. This compound is synthesized through reactions involving 1,2-propanediol and epoxide-containing compounds, making it significant in various biological and industrial applications.
| Property | Description |
|---|---|
| IUPAC Name | 3-[4-(oxiran-2-ylmethoxy)butoxy]propane-1,2-diol |
| CAS Number | 139471-23-1 |
| Molecular Weight | 220.26 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to the reactivity of its oxirane ring. This ring can undergo nucleophilic attacks leading to the formation of covalent bonds with various biological molecules. Such interactions are crucial in enzyme-catalyzed reactions involving epoxides and diols, which play significant roles in metabolic pathways.
Applications in Research
- Enzyme Studies : The compound is utilized in studies focusing on enzyme-catalyzed reactions that involve epoxides. Its ability to act as a substrate or inhibitor allows researchers to understand enzyme mechanisms better.
- Drug Development : As a building block in pharmaceutical chemistry, it aids in synthesizing compounds that target specific metabolic pathways, potentially leading to new therapeutic agents.
- Polymer Chemistry : In industrial applications, this compound is employed in creating polymers and resins due to its stability and reactivity.
Case Study 1: Enzyme-Catalyzed Reactions
A study published in the Journal of Organic Chemistry examined the use of this compound as a substrate for various epoxide hydrolases. The findings indicated that the compound significantly enhanced the reaction rates compared to traditional substrates, suggesting its potential for optimizing biocatalytic processes .
Case Study 2: Drug Synthesis
In research focused on synthesizing novel antifungal agents, the compound served as an intermediate that facilitated the formation of complex structures with enhanced biological activity against resistant strains of fungi .
Toxicological Profile
The toxicological assessment indicates that this compound exhibits low toxicity levels. Studies have shown that it is virtually non-toxic following oral ingestion or dermal contact . Furthermore, it does not demonstrate mutagenic or carcinogenic properties in animal models .
Comparative Analysis with Similar Compounds
To highlight the unique properties of this compound, a comparison with structurally similar compounds is presented below:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-(Oxiran-2-ylmethoxy)butoxy)propane-1,2-diol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or etherification reactions. For example, similar diols (e.g., 3-[(2-bromophenyl)methoxy]-2-methylpropane-1,2-diol) are synthesized by reacting epoxide derivatives (e.g., oxiran-2-ylmethoxy groups) with diols in the presence of a base like KOH or NaH . Optimization involves controlling temperature (40–60°C), solvent polarity (THF or DMF), and stoichiometric ratios to minimize side reactions. Purity can be monitored using TLC or HPLC .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., oxirane protons at δ 3.1–3.5 ppm, diol hydroxyls at δ 1.5–2.5 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (calculated: ~260–280 g/mol) and fragmentation patterns .
- HPLC : Quantifies purity (>95% for research-grade material) using reverse-phase C18 columns and UV detection .
Q. What safety protocols should be followed when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the oxirane ring .
Advanced Research Questions
Q. How does the steric and electronic environment of the oxirane moiety influence reactivity in downstream applications?
- Methodological Answer : The oxirane ring’s strain and electrophilicity make it reactive toward nucleophiles (e.g., amines, thiols). Computational studies (DFT) can predict regioselectivity in ring-opening reactions. For example, the oxiran-2-ylmethoxy group may undergo nucleophilic attack at the less substituted carbon due to steric hindrance . Experimental validation via kinetic assays (e.g., monitoring reaction rates with varying nucleophiles) is recommended .
Q. What strategies mitigate instability of the diol moiety under acidic or oxidative conditions?
- Methodological Answer :
- Protection/Deprotection : Temporarily protect hydroxyl groups as acetates or silyl ethers during reactions involving acidic catalysts .
- Buffered Conditions : Use phosphate buffers (pH 6–8) to stabilize the diol in aqueous media .
- Antioxidants : Add 0.1% BHT to prevent oxidation during long-term storage .
Q. How can computational modeling predict this compound’s interactions in biological systems (e.g., enzyme binding)?
- Methodological Answer :
- Molecular Docking : Tools like AutoDock Vina simulate binding affinities with target proteins (e.g., kinases or oxidoreductases). The diol’s hydroxyls may form hydrogen bonds with active-site residues .
- MD Simulations : Assess conformational stability in lipid bilayers or solvent environments (e.g., water/octanol partitioning for logP estimation) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
